Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate, also known as ethyl 2-(2,4-dichloro-6-oxo-1,6-dihydrophenyl)acetate, is a chemical compound that belongs to the class of aromatic ethers. It is synthesized by the reaction of 2,4-dichloro-6-formylphenol with ethyl chloroacetate in the presence of a base. This compound has been the subject of scientific research due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate 2-(2,4-dichloro-6-formylphenoxy)acetate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes or proteins that are involved in the inflammatory response or cell growth. In the case of herbicidal or fungicidal activity, it may work by disrupting the metabolic processes of the target organism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound 2-(2,4-dichloro-6-formylphenoxy)acetate have been studied in various experimental models. In animal studies, it has been shown to have anti-inflammatory and analgesic effects, as well as the ability to inhibit the growth of cancer cells. In plant studies, it has been found to have herbicidal and fungicidal activity against a variety of target organisms.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate 2-(2,4-dichloro-6-formylphenoxy)acetate in lab experiments include its relatively simple synthesis and its potential as a versatile chemical compound with various potential applications. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several potential future directions for research on Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate 2-(2,4-dichloro-6-formylphenoxy)acetate. One direction is to further investigate its potential as an anti-inflammatory or anti-cancer agent in human studies. Another direction is to explore its potential as a herbicide or fungicide in agricultural applications. Additionally, further research could be done to explore its potential as a liquid crystal material in materials science.
Synthesis Methods
The synthesis of Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate 2-(2,4-dichloro-6-formylphenoxy)acetate involves the reaction of 2,4-dichloro-6-formylphenol with this compound chloroacetate in the presence of a base such as potassium carbonate or sodium carbonate. The reaction is carried out in a solvent such as dimEthyl 2-(2,4-dichloro-6-formylphenoxy)acetateformamide or dimthis compound sulfoxide at a temperature of around 80-90°C for several hours. The product is then purified by column chromatography or recrystallization to obtain a pure compound.
Scientific Research Applications
Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate has been the subject of scientific research due to its potential applications in various fields. In the pharmaceutical industry, this compound has been studied for its potential as an anti-inflammatory agent, as well as for its ability to inhibit the growth of cancer cells. In the field of agrochemicals, it has been investigated for its herbicidal and fungicidal properties. In materials science, it has been studied for its potential as a liquid crystal material.
properties
IUPAC Name |
ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O4/c1-2-16-10(15)6-17-11-7(5-14)3-8(12)4-9(11)13/h3-5H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUVQSXODORTAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1Cl)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381795 |
Source
|
Record name | ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16861-40-8 |
Source
|
Record name | ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.